molecular formula C7H10N2O3 B13342273 2-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid

2-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid

Cat. No.: B13342273
M. Wt: 170.17 g/mol
InChI Key: QWYNEDSSDOOQFP-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation of glyoxal with ammonia, followed by subsequent reactions to introduce the methyl and propanoic acid groups .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are adjusted based on the desired reaction .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

  • 1-Methylimidazole
  • 2-Ethylimidazole
  • 4-Methylimidazole

Uniqueness

2-Methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoic acid is unique due to the presence of both the methyl group and the propanoic acid side chain, which confer distinct chemical and biological properties. These structural features can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-methyl-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid

InChI

InChI=1S/C7H10N2O3/c1-4(6(10)11)2-5-3-8-7(12)9-5/h3-4H,2H2,1H3,(H,10,11)(H2,8,9,12)

InChI Key

QWYNEDSSDOOQFP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC(=O)N1)C(=O)O

Origin of Product

United States

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